4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2S/c1-12-10-13(18)4-5-14(12)27(25,26)19-11-17-21-20-15-6-7-16(22-24(15)17)23-8-2-3-9-23/h4-7,10,19H,2-3,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYQAPWCVGBRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring is characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization.
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities.
Biological Activity
4-Fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a sulfonamide group, a triazole ring, and a pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 390.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉FN₆O₂S |
| Molecular Weight | 390.4 g/mol |
| CAS Number | 2034276-17-8 |
This compound's biological activity primarily arises from its ability to inhibit specific enzymes and receptors involved in various physiological processes. Notably, it has been studied for its potential as a COX-II inhibitor, which plays a crucial role in inflammation and pain pathways.
Inhibition of COX Enzymes
Research indicates that compounds with similar structures exhibit varying degrees of selectivity for COX-I and COX-II enzymes. For instance, certain derivatives have shown IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating moderate to strong inhibitory activity. This suggests that this compound may possess comparable inhibitory effects on COX-II .
Anti-inflammatory Activity
In vivo studies have demonstrated the anti-inflammatory potential of similar sulfonamide derivatives. For example, compounds exhibiting COX-II inhibition have shown significant reductions in inflammatory markers in animal models . This highlights the therapeutic promise of this compound in treating inflammatory diseases.
Anticancer Activity
The structural components of this compound suggest potential anticancer properties. Compounds with triazole rings have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Further studies are necessary to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- COX-II Selectivity : A study highlighted that certain derivatives showed enhanced selectivity towards COX-II with IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib .
- Cytotoxicity in Cancer Models : Research indicated that triazole-containing compounds displayed promising cytotoxicity against breast cancer cells (MCF7), with mechanisms involving cell cycle arrest and apoptosis induction .
- Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest that compounds similar to this compound exhibit favorable absorption and distribution characteristics conducive to therapeutic use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The triazolo-pyridazine core distinguishes this compound from analogs with pyrazolo-pyrimidine or imidazo-pyrimidine scaffolds. For example:
- Example 53 () : Features a pyrazolo[3,4-d]pyrimidin core with a fluorinated chromen-4-one substituent. This structure is associated with kinase inhibition (e.g., mTOR or PI3K) but may exhibit reduced blood-brain barrier penetration compared to triazolo-pyridazine systems due to higher molecular weight .
- 923113-15-9 () : Contains an imidazo[1,2-a]pyrimidine core linked to a 3-fluorobenzamide group. The absence of a sulfonamide moiety limits its similarity to the target compound but highlights the role of fluorination in enhancing binding affinity .
Substituent Analysis
Table 1: Key Substituents and Their Impacts
- Sulfonamide vs.
- Fluorine Placement: Fluorine at the 4-position (target compound) vs.
Research Implications and Gaps
- Pharmacological Data : While Example 53 () reports a mass of 589.1 (M+1) and melting point, similar data for the target compound is absent in available sources. Further studies are needed to correlate its structure with activity.
- Target Selectivity : The triazolo-pyridazine core may offer advantages over pyrazolo-pyrimidine systems in avoiding off-target effects, but this remains hypothetical without direct experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
